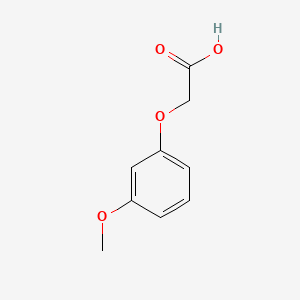
2,2-Difluoropropane
Vue d'ensemble
Description
2,2-Difluoropropane is a compound that is part of a broader class of fluorinated organic molecules, which are of significant interest in various fields such as medicinal chemistry, material sciences, and organic synthesis. While the specific molecule of this compound is not directly studied in the provided papers, the related compounds and their properties can give us insights into its characteristics. For instance, the study of 1,2-difluoroethane and its molecular structure can provide a basis for understanding the structural aspects of difluoropropanes .
Synthesis Analysis
The synthesis of gem-difluorinated compounds, such as gem-difluorocyclobutanes, is relevant to the synthesis of this compound. These compounds are synthesized using fluorine sources like Selectfluor and Py·HF, and the process involves a Wagner-Meerwein rearrangement under mild conditions . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities and reactivity of fluorinated compounds.
Molecular Structure Analysis
The molecular structure of related difluorinated compounds has been extensively studied using techniques like electron diffraction. For example, the structure of 1,2-difluoroethane shows a preference for the gauche conformation due to hyperconjugation effects, although the (1)J(CF) coupling constant is not influenced by hyperconjugation . This information can be extrapolated to predict the conformational preferences of this compound, which may also exhibit similar electronic effects.
Chemical Reactions Analysis
The reactivity of difluorinated compounds is highlighted in the transformation of gem-difluorocyclopropanes. These compounds can undergo ring-opening reactions to form various fluorinated organic molecules . The reactivity patterns observed in these transformations could be relevant to understanding the types of reactions that this compound might undergo, such as nucleophilic substitutions or eliminations that are common in organofluorine chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are influenced by the presence of fluorine atoms. For instance, the study of 1,2-difluoroethane's angular dependence on coupling constants provides insights into the electronic properties and molecular dipoles of such molecules . Additionally, the gas-phase structure of perfluoro-1,2-dioxolane, a related fluorinated compound, reveals a half-chair conformation and specific geometric parameters that could be similar to those of this compound .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,2-Difluoropropane are currently unknown. This compound is a derivative of propane, with two fluorine atoms replacing two hydrogen atoms . .
Pharmacokinetics
The presence of fluorine atoms may affect its metabolism and excretion, potentially leading to bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect its state (liquid or gas) and therefore its absorption and distribution . Additionally, the presence of other chemicals in the environment could potentially influence its stability and reactivity.
Propriétés
IUPAC Name |
2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQDNPKVBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870529 | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
420-45-1 | |
| Record name | Propane, 2,2-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Difluoropropane?
A1: The molecular formula of this compound is C3H6F2, and its molecular weight is 80.07 g/mol. []
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Various spectroscopic techniques have been employed to study this compound, including:
- Photoionization Mass Spectrometry: Used to determine ionization potentials, appearance energies of fragment ions, and thermochemical properties. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and bonding in the molecule. [, ]
- Vibrational Spectroscopy: Includes infrared (IR) and Raman spectroscopy, revealing information about molecular vibrations and rotations. [, , , ]
- Microwave Spectroscopy: Provides highly precise structural information, such as bond lengths and angles. [, ]
Q3: What is the proton affinity of 1,1-difluoroethylene, as determined through studies involving this compound?
A3: By analyzing the fragmentation patterns of this compound using photoionization mass spectrometry, researchers have indirectly determined the proton affinity of 1,1-difluoroethylene to be 174.8 kcal/mol. This value was derived from thermochemical cycles involving the appearance energies of fragment ions from this compound. []
Q4: How does the decomposition of chemically activated this compound compare to other difluoropropane isomers?
A4: Studies on chemically activated difluoropropanes reveal that this compound exhibits a higher rate of hydrogen fluoride elimination compared to 1,1-difluoropropane. This difference in reactivity is attributed to the influence of the fluorine substituents on the activation energies for the elimination process. [, ]
Q5: How does fluorination impact the C-C-C bond angle in propane?
A5: Gas-phase structural studies comparing propane, this compound, and perfluoropropane reveal that fluorination leads to a widening of the C-C-C bond angle. This effect is attributed to the electronegativity of fluorine atoms, which influence the electron distribution and bonding within the molecule. [, ]
Q6: Can this compound be synthesized using methylsulphur trifluoride (CH3SF3)?
A6: Yes, this compound can be synthesized through the reaction of methylsulphur trifluoride (CH3SF3) with acetone. This reaction proceeds via an oxygen-fluorine exchange mechanism, highlighting the fluoride ion donating ability of CH3SF3. []
Q7: How can gem-difluorocyclopropanes be transformed into this compound derivatives?
A7: Single electron oxidants like ceric ammonium nitrate (CAN) or potassium persulfate (K2S2O8) can facilitate the ring-opening of gem-difluorocyclopropanes. In the presence of potassium bromide (KBr), this reaction yields 1,3-dibromo-2,2-difluoropropanes. By modifying the reaction conditions, other functional groups like hydroxyl or acetamido groups can be incorporated regioselectively at the C1 position of the resulting this compound structure. []
Q8: How can difluoromethyl phenyl sulfone be utilized in the synthesis of anti-2,2-difluoropropane-1,3-diols?
A8: Difluoromethyl phenyl sulfone acts as a difluoromethylene dianion equivalent in reactions with aryl aldehydes, enabling the stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols. This reaction, mediated by potassium tert-butoxide, provides an efficient route to both symmetrical and unsymmetrical diols from readily available starting materials. [, ]
Q9: How have computational methods been used to study this compound?
A9: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Researchers utilize these methods for:
- Calculating strain energies: Determining the impact of substituents on the stability of this compound and related cyclic molecules. []
- Modeling positron-electron annihilation: Predicting the gamma-ray spectra arising from positron annihilation in this compound, providing insights into the electron distribution and interactions within the molecule. [, ]
- Studying internal rotation: Analyzing the torsional vibrational spectra of this compound to determine the barrier to internal rotation of the methyl groups. [, ]
Q10: What are some potential applications of this compound?
A10: While not directly addressed in the provided research, this compound, as a fluorinated hydrocarbon, may find potential applications in areas such as:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




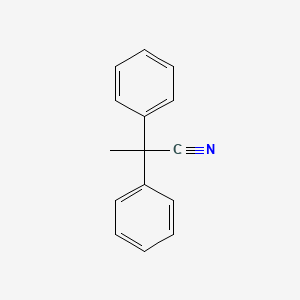
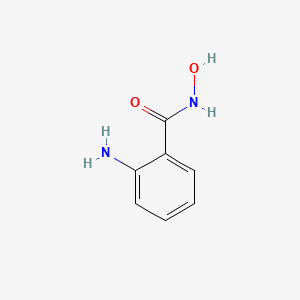
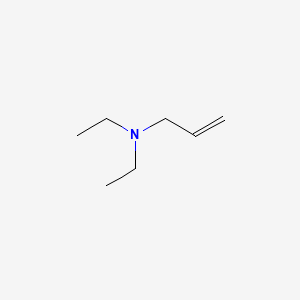
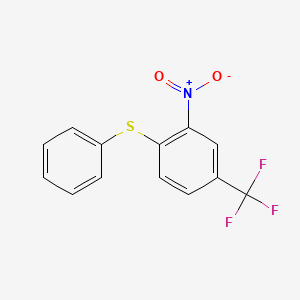


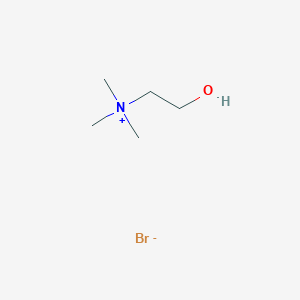
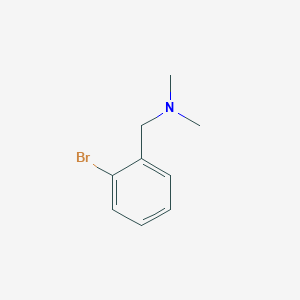



![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
